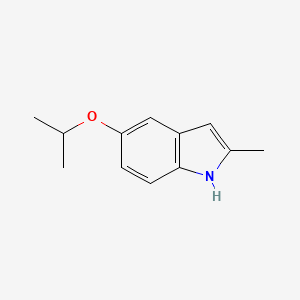

5-isopropoxy-2-methyl-1H-indole

Overview

Description

5-isopropoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

The environment can influence the action, efficacy, and stability of indole derivatives. Factors such as temperature, pH, and the presence of other compounds can affect how these compounds interact with their targets .

Biochemical Analysis

Biochemical Properties

5-isopropoxy-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, thereby affecting metabolic processes. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound may affect the expression of genes involved in these processes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to specific sites on enzymes, leading to their activation or inhibition . For instance, it may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or other organ-specific toxicities . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolites may have different biological activities and can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion-transporting polypeptides (OATPs) or other transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus may allow it to interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Preparation Methods

The synthesis of 5-isopropoxy-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-isopropoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-isopropoxy-2-methyl-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Medicine: This compound is investigated for its potential therapeutic applications, including its role in developing new drugs for various diseases.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-isopropoxy-2-methyl-1H-indole can be compared with other indole derivatives such as:

5-methoxy-2-methyl-1H-indole: Similar in structure but with a methoxy group instead of an isopropoxy group.

2-methyl-1H-indole: Lacks the isopropoxy substituent, making it less bulky and potentially less bioactive.

5-fluoro-2-methyl-1H-indole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Biological Activity

5-Isopropoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on various research findings.

Overview of Indole Derivatives

Indoles are significant in medicinal chemistry due to their presence in numerous natural products and drugs. They exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

This compound is particularly noted for its interactions with various enzymes and proteins, influencing cellular functions and signaling pathways.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to the activation or inhibition of these enzymes, affecting drug metabolism and efficacy.

- Cell Signaling : The compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can result in various cellular responses, including apoptosis in cancer cells.

- Stability and Environmental Influence : The activity of this compound can vary based on environmental factors such as temperature and pH, which may affect its stability and interaction with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro:

- Anticancer Activity : In studies involving cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation. At lower concentrations, it displayed notable anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has also shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Inhibition zones were observed in agar diffusion tests against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Dosage Effects : Different dosages revealed that lower doses could effectively reduce inflammation and tumor growth, while higher doses might lead to toxicity.

- Metabolic Pathways : The compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar indole derivatives is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-Methoxy-2-methyl-1H-indole | Methoxy substitution | Moderate anticancer activity |

| 2-Methyl-1H-indole | No bulky substituent | Lower bioactivity compared to isopropoxy |

| 5-Fluoro-2-methyl-1H-indole | Fluorine substitution | Enhanced potency against certain cancers |

This table illustrates how variations in substituents can significantly affect the biological properties of indole derivatives.

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFFWFMKZGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.